molecular formula C24H20N2O6S B2909591 Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-74-3

Ethyl 4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2909591
CAS No.: 899991-74-3
M. Wt: 464.49
InChI Key: JFMCUHUZXFYECS-UHFFFAOYSA-N
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Description

Chemical compounds with structures similar to the one you mentioned often exhibit interesting properties and have potential applications in various fields . For instance, compounds containing a naphthalene or pyridazine ring are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The structure can provide valuable information about the compound’s properties and potential reactivity.


Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its molecular structure. For instance, compounds with a naphthalene ring can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed through experimental studies. These properties include melting point, boiling point, solubility, and reactivity .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could involve studying its biological activity, developing new synthetic routes, or investigating its physical properties .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)19-11-8-16(2)9-12-19)32-33(29,30)20-13-10-17-6-4-5-7-18(17)14-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMCUHUZXFYECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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